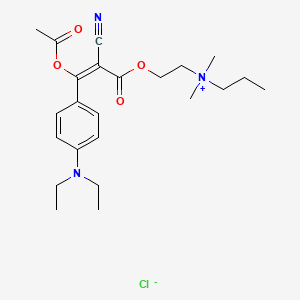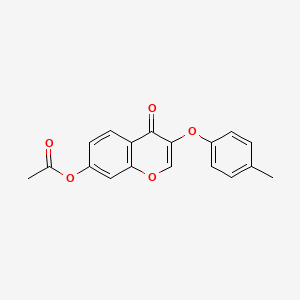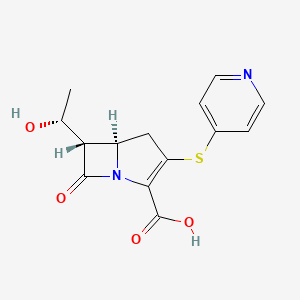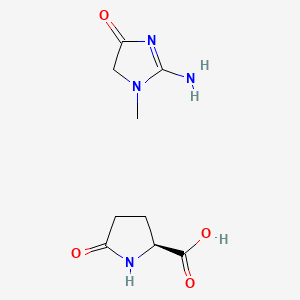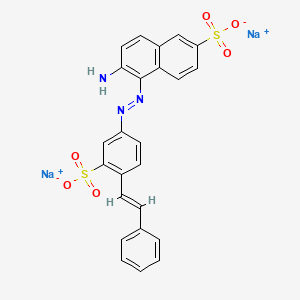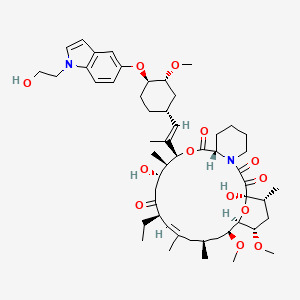
Diclofenac Sodium and Misoprostol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diclofenac Sodium and Misoprostol is a combination medication used primarily to treat osteoarthritis and rheumatoid arthritis in patients who are at high risk of developing stomach or intestinal ulcers due to nonsteroidal anti-inflammatory drugs (NSAIDs). Diclofenac Sodium is an NSAID that reduces inflammation and pain, while Misoprostol is a synthetic prostaglandin E1 analog that helps protect the stomach lining by reducing stomach acid and increasing mucus production .
準備方法
Synthetic Routes and Reaction Conditions
Diclofenac Sodium is synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with sodium hydroxide to form 2,6-dichlorophenylamine. This intermediate is then reacted with chloroacetic acid to produce Diclofenac Sodium . Misoprostol is synthesized from prostaglandin E1 through a series of chemical reactions that include esterification, reduction, and oxidation .
Industrial Production Methods
In industrial settings, Diclofenac Sodium is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. Misoprostol is produced using similar large-scale processes, with additional steps to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Diclofenac Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of Diclofenac Sodium. Misoprostol, on the other hand, primarily undergoes esterification and reduction reactions to form its active metabolites .
科学的研究の応用
Diclofenac Sodium and Misoprostol have numerous scientific research applications:
作用機序
Diclofenac Sodium works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. By inhibiting these enzymes, Diclofenac Sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion and increased mucus and bicarbonate production. This helps protect the stomach lining from the damaging effects of NSAIDs .
類似化合物との比較
Similar Compounds
Meloxicam: Another NSAID used to treat arthritis, but with a longer half-life and different safety profile.
Celecoxib: A COX-2 inhibitor that has a lower risk of gastrointestinal side effects compared to Diclofenac Sodium.
Uniqueness
Diclofenac Sodium and Misoprostol combination is unique due to its dual action of providing anti-inflammatory and analgesic effects while simultaneously protecting the stomach lining. This makes it particularly beneficial for patients who require long-term NSAID therapy but are at high risk of developing gastrointestinal complications .
特性
分子式 |
C36H48Cl2NNaO7 |
|---|---|
分子量 |
700.7 g/mol |
IUPAC名 |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1 |
InChIキー |
HDEFOQFNRFJUCB-ZJJFNMROSA-M |
異性体SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
正規SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


